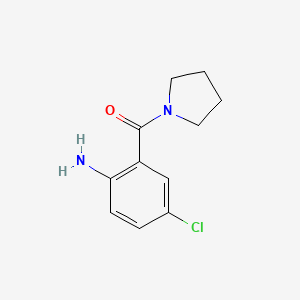

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring and a pyrrolidine moiety linked through a carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline typically involves the reaction of 4-chloroaniline with pyrrolidine and a carbonylating agent. One common method is the acylation of 4-chloroaniline with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4-azido-2-(pyrrolidin-1-ylcarbonyl)aniline or 4-thiocyanato-2-(pyrrolidin-1-ylcarbonyl)aniline.

Oxidation: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)nitrobenzene.

Reduction: Formation of 4-chloro-2-(pyrrolidin-1-ylcarbonyl)benzyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline has garnered attention in the field of medicinal chemistry for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a building block for the synthesis of various bioactive compounds.

Case Study Example :

A research study demonstrated the synthesis of novel aniline derivatives using this compound as a precursor. These derivatives exhibited promising anti-cancer properties, highlighting the compound's utility in drug development .

Proteomics Research

The compound is utilized in proteomics research, particularly for the development of specific inhibitors targeting protein interactions. Its ability to modify amino acid residues makes it valuable for studying protein function and dynamics.

Data Table: Applications in Proteomics

| Application | Description |

|---|---|

| Inhibitor Development | Used to synthesize inhibitors for protein kinases |

| Targeting Protein Interactions | Modifies specific amino acids to study binding effects |

Material Science

In material science, this compound is explored for its potential in creating advanced materials with unique properties. Its incorporation into polymer matrices has been studied for enhancing mechanical strength and thermal stability.

Case Study Example :

Research has shown that incorporating this compound into polymer composites can significantly improve their thermal and mechanical properties, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its molecular targets, while the chloro and carbonyl groups can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a bromo substituent instead of chloro.

4-Methyl-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a methyl substituent instead of chloro.

4-Nitro-2-(pyrrolidin-1-ylcarbonyl)aniline: Similar structure with a nitro substituent instead of chloro.

Uniqueness

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s bioactivity and stability.

Activité Biologique

4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is an organic compound belonging to the class of anthranilamides, characterized by its aromatic amine structure, which includes a chloro substituent on the benzene ring and a pyrrolidine-derived carbonyl group. Its molecular formula is C11H12ClN3O, with a molecular weight of approximately 224.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects.

Cholinesterase Inhibition

Cholinesterase inhibitors (ChEIs) are crucial in treating conditions like Alzheimer's disease. Studies on structurally related compounds have shown that pyrrolidine derivatives can act as moderate inhibitors of acetylcholinesterase (AChE). For example, a study reported that certain carbamate derivatives exhibited moderate inhibitory effects against AChE, with IC50 values around 46.35 μM . Although direct data on this compound is lacking, its structural analogs suggest potential efficacy in this area.

Case Studies and Research Findings

While specific case studies directly involving this compound remain scarce, the following findings from related research provide insights into its potential applications:

- Inhibition Profiles : Compounds similar to this compound have been evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). The selectivity and potency of these compounds can vary significantly based on their structural features .

- Toxicity Assessments : Toxicological studies on related nitroaniline derivatives indicate that while some metabolites may exhibit mutagenic properties, the parent compound itself often shows lower toxicity profiles. For instance, a study indicated that certain nitroanilines did not significantly increase methaemoglobin levels or show mutagenic effects in vivo .

- Mechanisms of Action : Understanding the mechanism of action for similar compounds involves examining their interactions with key biological targets such as enzymes or receptors. This insight is essential for predicting the pharmacodynamics and pharmacokinetics of this compound .

Comparative Analysis

To highlight the uniqueness of this compound in comparison to structurally related compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroaniline | Aromatic amine with a chloro group | Basic structure without carbonyl or pyrrolidine |

| Pyrrolidine | Five-membered ring containing nitrogen | Lacks aromatic character |

| 2-Aminobenzamide | Aromatic amine with an amide group | Different functional group compared to target |

| N-(Pyrrolidin-1-carbonyl)-aniline | Similar carbonyl but different substituents | Variation in substituents affects activity |

Propriétés

IUPAC Name |

(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNFUAUURHFKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.